Guaiacol-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

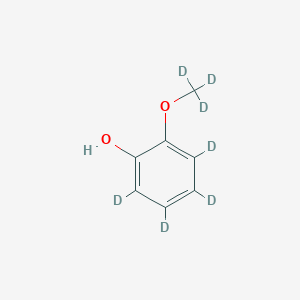

2,3,4,5-tetradeuterio-6-(trideuteriomethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGVFZTZFXWLCP-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])O)OC([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Guaiacol-d7: Chemical Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Guaiacol-d7, a deuterated analog of the naturally occurring compound Guaiacol. This document details its utility as an internal standard in analytical chemistry and explores the molecular mechanisms underlying the anti-inflammatory activity of its non-deuterated counterpart, providing a basis for its application in research and drug development.

Chemical and Physical Properties

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 1065473-05-3[1] |

| Molecular Formula | C₇HD₇O₂ |

| Synonyms | 2-Methoxyphenol-d7, o-Methoxyphenol-d7 |

Table 2: Physicochemical Properties of Guaiacol (Non-deuterated)

| Property | Value | Source |

| Molecular Weight | 124.14 g/mol | Sigma-Aldrich |

| Appearance | Colorless to pale yellow liquid or crystalline solid | Sigma-Aldrich |

| Melting Point | 26-29 °C | ChemicalBook[2] |

| Boiling Point | 205 °C | ChemicalBook[2] |

| Density | 1.129 g/mL at 25 °C | ChemicalBook[2] |

| Solubility | Slightly soluble in water. Soluble in ethanol, ether, chloroform, and oils. | Sigma-Aldrich |

| pKa | ~10.2 | Inferred from phenol chemistry |

Applications in Research and Drug Development

This compound is primarily utilized as an internal standard in analytical methodologies, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of Guaiacol in various matrices.

The non-deuterated form, Guaiacol, has demonstrated significant biological activity, notably as an anti-inflammatory agent. Research has shown that Guaiacol can inhibit the activation of nuclear factor-kappa B (NF-κB) and the expression of cyclooxygenase-2 (COX-2), both of which are key players in the inflammatory response.[1]

Experimental Protocols

Use of this compound as an Internal Standard in Mass Spectrometry

A common application of this compound is in stable isotope dilution analysis. A known amount of this compound is added to a sample containing an unknown quantity of Guaiacol. The sample is then analyzed by GC-MS or LC-MS. Due to their similar chemical properties, Guaiacol and this compound co-elute. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. By comparing the peak area of the analyte (Guaiacol) to that of the internal standard (this compound), a precise and accurate quantification of the analyte can be achieved, correcting for variations in sample preparation and instrument response.

Caption: Guaiacol inhibits the LPS-induced NF-κB signaling pathway.

References

Guaiacol-d7: A Technical Guide for Researchers in Drug Development and Analytical Science

An in-depth exploration of the applications of Guaiacol-d7, focusing on its role as an internal standard in quantitative mass spectrometry, with detailed experimental protocols and insights into the biochemical pathways of its non-deuterated analog.

Introduction

This compound, the deuterated form of guaiacol (2-methoxyphenol), serves as a critical tool in modern analytical research, particularly in the field of quantitative mass spectrometry. Its primary application lies in its use as an internal standard for stable isotope dilution analysis (SIDA). This technique is renowned for its high precision and accuracy in quantifying trace-level compounds in complex matrices. The incorporation of deuterium atoms into the guaiacol structure results in a molecule that is chemically identical to the endogenous analyte but has a distinct, higher mass. This property allows for the correction of variability during sample preparation and analysis, leading to more reliable and reproducible results.

This technical guide provides a comprehensive overview of the use of this compound in research, with a focus on its application in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). It details experimental protocols for the analysis of volatile phenols in food and beverage matrices, presents quantitative data from relevant studies, and explores the signaling pathways influenced by guaiacol, providing a deeper understanding of its biological significance.

Core Applications of this compound in Research

This compound is predominantly utilized as an internal standard in a variety of research applications, including:

-

Clinical Mass Spectrometry: For the accurate quantification of biomarkers and drugs in biological fluids.[1][2]

-

Food and Beverage Analysis: To determine the concentration of guaiacol and related volatile phenols, which are important flavor and aroma compounds, as well as potential markers for spoilage or contamination.[1][2] A notable example is its use in the analysis of "smoke taint" in wine, where guaiacol is a key indicator of smoke exposure to grapes.[3][4]

-

Therapeutic Drug Monitoring (TDM): To ensure that therapeutic drug levels are within the desired range for optimal efficacy and minimal toxicity.[1][2]

-

Pharmacokinetic Studies: The use of deuterated standards helps in accurately determining the absorption, distribution, metabolism, and excretion of pharmaceuticals.[1][2]

-

Metabolism Studies: As a tracer to investigate the metabolic fate of guaiacol and related compounds in biological systems.

Data Presentation: Quantitative Analysis of Guaiacol in Wine

The following table summarizes quantitative data from a study on the analysis of volatile phenols in smoke-tainted and control wine samples. While this study did not use this compound, it provides representative concentration levels of guaiacol that would be quantified using a deuterated internal standard.

| Sample Type | Guaiacol Concentration (μg/L) |

| Control Wine | 15.9 ± 3.5 |

| Smoke-Tainted Wine | 33.6 ± 6.2 |

Data adapted from a study using stir bar sorptive extraction-gas chromatography-mass spectrometry (SBSE-GC-MS) for the analysis of volatile phenols in wine.[2]

Experimental Protocols

The following are detailed methodologies for the use of deuterated guaiacol analogs as internal standards in GC-MS and LC-MS/MS analysis. These protocols can be adapted for the use of this compound.

Protocol 1: GC-MS Analysis of Volatile Phenols in Wine

This protocol is adapted from a method for the quantification of smoke-derived volatile phenols in wine using deuterated internal standards, including d3-guaiacol and d7-p-cresol.[3]

1. Sample Preparation: a. To 5 mL of wine or grape juice in a 10 mL screw-capped vial, add 100 µL of an internal standard solution containing this compound (concentration to be optimized, typically in the range of 10-100 µg/L). b. Mix the sample thoroughly. c. Add 2 mL of a 1:1 (v/v) solution of pentane and ethyl acetate. d. Vortex the mixture for 1 minute to extract the volatile phenols. e. Centrifuge at 2000 rpm for 5 minutes to separate the phases. f. Carefully transfer the upper organic layer to a 2 mL autosampler vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 6890 GC or similar.

- Mass Spectrometer: Agilent 5973 Mass Selective Detector or similar.

- Column: DB-WAXetr (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.

- Injector Temperature: 250 °C.

- Oven Temperature Program:

- Initial temperature: 40 °C, hold for 2 minutes.

- Ramp 1: 5 °C/min to 180 °C.

- Ramp 2: 20 °C/min to 240 °C, hold for 5 minutes.

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM).

- Guaiacol: Monitor ions m/z 124, 109, and 81.

- This compound: Monitor ions m/z 131, 114, and 86 (predicted).

3. Calibration: a. Prepare a series of calibration standards in a model wine solution (e.g., 12% ethanol in water) with known concentrations of guaiacol (e.g., 0, 10, 25, 50, 100, 200 µg/L). b. Spike each calibration standard with the same concentration of this compound internal standard as the samples. c. Analyze the calibration standards using the same GC-MS method. d. Construct a calibration curve by plotting the ratio of the peak area of guaiacol to the peak area of this compound against the concentration of guaiacol.

Protocol 2: LC-MS/MS Analysis of Guaiacol Glycosides in Grapes

This protocol is based on a validated method for the quantitative analysis of smoke-derived phenolic glycosides in grapes and wine using a deuterated internal standard.[4]

1. Sample Preparation: a. Homogenize 50 g of grapes. b. To 1 g of the grape homogenate, add an appropriate volume of a this compound labeled glycoside internal standard solution. c. Extract the sample with an appropriate solvent (e.g., methanol/water mixture). d. Centrifuge the sample and collect the supernatant. e. The extract may require solid-phase extraction (SPE) cleanup depending on the complexity of the matrix.

2. LC-MS/MS Instrumentation and Conditions:

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- Mass Spectrometer: A triple quadrupole mass spectrometer.

- Column: A reverse-phase C18 column suitable for the separation of phenolic glycosides.

- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

- Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.

- Acquisition Mode: Multiple Reaction Monitoring (MRM).

- Guaiacol Glycoside: The specific precursor and product ions will depend on the glycosidic linkage.

- This compound Glycoside: The precursor and product ions will be shifted by the mass of the deuterium labels.

3. Calibration: a. Prepare calibration standards of the target guaiacol glycoside in a suitable matrix mimic. b. Spike each standard with the this compound labeled glycoside internal standard. c. Analyze the standards by LC-MS/MS. d. Generate a calibration curve based on the peak area ratios of the analyte to the internal standard.

Signaling Pathways and Experimental Workflows

The non-deuterated form of Guaiacol has been shown to interact with key signaling pathways, offering insights into its potential therapeutic effects.

Guaiacol's Inhibition of the NF-κB Signaling Pathway

Guaiacol has demonstrated anti-inflammatory activity by inhibiting the activation of Nuclear Factor-kappa B (NF-κB).[1][2] The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2). Guaiacol is thought to interfere with this process, leading to a reduction in the inflammatory response.

Guaiacol's Interaction with the Glycogen Synthesis Pathway

Research has also indicated that guaiacol can inhibit glycogen synthase (GYS), a key enzyme in the synthesis of glycogen. This has potential therapeutic implications for conditions such as Adult Polyglucosan Body Disease (APBD), which is characterized by the accumulation of abnormal glycogen. Guaiacol is believed to act as a competitive inhibitor of GYS, competing with the substrate UDP-glucose. It has also been shown to increase the phosphorylation of GYS1, which is an inactivating modification.

Experimental Workflow: Stable Isotope Dilution Analysis

The general workflow for using this compound as an internal standard in a quantitative mass spectrometry assay is depicted below.

Conclusion

This compound is an indispensable tool for researchers and scientists in drug development and analytical chemistry. Its role as an internal standard in stable isotope dilution analysis by mass spectrometry provides a robust and reliable method for the accurate quantification of guaiacol in a wide range of matrices. The detailed experimental protocols and an understanding of the biochemical pathways influenced by its non-deuterated counterpart, as outlined in this guide, empower researchers to effectively utilize this compound in their studies and contribute to advancements in their respective fields.

References

Synthesis and Isotopic Purity of Guaiacol-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Guaiacol-d7. The document details plausible synthetic routes, experimental protocols, and methods for determining isotopic enrichment, tailored for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is the deuterated analog of guaiacol (2-methoxyphenol), a naturally occurring organic compound. Deuterium-labeled compounds, such as this compound, are invaluable tools in pharmaceutical research. They are extensively used as internal standards in quantitative bioanalytical assays using mass spectrometry, in metabolic studies to trace the fate of molecules, and in medicinal chemistry to investigate the kinetic isotope effect, which can favorably alter a drug's pharmacokinetic profile. The synthesis of high-purity this compound is a critical step for these applications, demanding robust synthetic methods and accurate analytical characterization.

Synthetic Pathways

The synthesis of this compound requires the deuteration of all seven exchangeable protons of the guaiacol molecule: three on the aromatic ring, one on the hydroxyl group, and three on the methyl group. A multi-step synthetic approach is typically employed to achieve high levels of isotopic enrichment at all positions. A plausible and efficient synthetic strategy involves a two-stage process: deuteration of the aromatic ring and the phenolic proton, followed by the deuteration of the methyl group.

Stage 1: Aromatic and Hydroxyl Deuteration

The protons on the aromatic ring and the hydroxyl group of guaiacol can be exchanged with deuterium through acid-catalyzed electrophilic substitution in the presence of a deuterium source, such as deuterium oxide (D₂O).

Reaction: Guaiacol + D₂O (excess) --[Catalyst]--> Guaiacol-(aromatic-d₃, hydroxyl-d₁)

A common and effective method involves heating guaiacol in D₂O with an acid catalyst. To drive the equilibrium towards the deuterated product, multiple exchanges with fresh D₂O may be necessary.

Stage 2: Methyl Group Deuteration

The deuteration of the methyl group can be achieved by utilizing a deuterated methylating agent on a catechol precursor, followed by deuteration of the aromatic ring. An alternative, more direct approach on a pre-deuterated guaiacol core is conceptually possible but can be synthetically challenging. A more robust method starts from catechol.

Reaction Scheme:

-

Aromatic Deuteration of Catechol: Catechol + D₂O (excess) --[Catalyst]--> Catechol-d₄

-

Mono-methylation with a Deuterated Methyl Source: Catechol-d₄ + CD₃I --[Base]--> Guaiacol-d₇ + HI

This two-step approach starting from catechol ensures high incorporation of deuterium in both the aromatic ring and the methyl group.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. These protocols are based on established methods for the deuteration of phenols and the methylation of catechols.

Protocol 1: Acid-Catalyzed Aromatic and Hydroxyl H/D Exchange of Guaiacol

-

Materials: Guaiacol (10 g, 80.5 mmol), Deuterium Oxide (D₂O, 99.9 atom % D, 50 mL), Sulfuric Acid-d₂ (D₂SO₄, 98 wt. % in D₂O, 1 mL).

-

Procedure:

-

To a sealed, heavy-walled glass reactor, add guaiacol and deuterium oxide.

-

Carefully add the sulfuric acid-d₂ to the mixture.

-

Heat the reactor to 150 °C and maintain vigorous stirring for 48 hours.

-

Cool the reactor to room temperature.

-

Extract the product with deuterated chloroform (CDCl₃) (3 x 30 mL).

-

Dry the combined organic layers over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield Guaiacol-(aromatic-d₃, hydroxyl-d₁).

-

For higher isotopic enrichment, the process can be repeated with fresh D₂O and catalyst.

-

Protocol 2: Synthesis of this compound starting from Catechol

-

Materials: Catechol (11 g, 100 mmol), Deuterium Oxide (D₂O, 99.9 atom % D, 100 mL), Amberlyst-15 resin (10 g), Iodomethane-d₃ (CD₃I, 99.5 atom % D, 16.2 g, 112 mmol), Sodium Hydroxide (4.4 g, 110 mmol), Methanol (100 mL).

-

Procedure for Catechol-d₄ Synthesis:

-

Combine catechol, D₂O, and Amberlyst-15 resin in a high-pressure reactor.

-

Heat the mixture to 180 °C for 72 hours with constant stirring.

-

Cool the reactor, filter off the resin, and lyophilize the aqueous solution to obtain catechol-d₄.

-

-

Procedure for Methylation to Guaiacol-d₇:

-

Dissolve the obtained catechol-d₄ and sodium hydroxide in methanol in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C and slowly add iodomethane-d₃.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Neutralize the reaction mixture with 1 M HCl.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield Guaiacol-d₇.

-

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and analysis of this compound. These are representative values based on typical outcomes for analogous reactions.

Table 1: Synthesis of this compound - Representative Yields

| Step | Starting Material | Product | Typical Yield (%) |

| Aromatic & Hydroxyl Deuteration | Guaiacol | Guaiacol-(aromatic-d₃, hydroxyl-d₁) | 85-95 |

| Catechol Aromatic Deuteration | Catechol | Catechol-d₄ | 90-98 |

| Methylation | Catechol-d₄ | Guaiacol-d₇ | 70-85 |

Table 2: Isotopic Purity of this compound - Representative Analytical Data

| Analytical Method | Parameter | Representative Value |

| Mass Spectrometry (GC-MS) | Isotopic Enrichment (D) | ≥ 98.0 atom % |

| Molecular Ion (m/z) | 131.1 (for C₇HD₇O₂) | |

| ¹H NMR Spectroscopy | Residual Proton Signal (aromatic) | ≤ 2% |

| Residual Proton Signal (methyl) | ≤ 1.5% | |

| Residual Proton Signal (hydroxyl) | Variable (due to exchange) | |

| ²H NMR Spectroscopy | Deuterium Signal (aromatic) | Consistent with structure |

| Deuterium Signal (methyl) | Consistent with structure | |

| Deuterium Signal (hydroxyl) | Consistent with structure |

Mandatory Visualizations

Synthetic Pathway Diagram

Caption: Synthetic pathway for this compound from catechol.

Analytical Workflow Diagram

Caption: Workflow for determining the isotopic purity of this compound.

Isotopic Purity Determination

The accurate determination of isotopic purity is crucial. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is the standard approach.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for determining the isotopic enrichment of volatile compounds like this compound. The analysis of the molecular ion cluster allows for the quantification of the different deuterated species (d₀ to d₇). The isotopic purity is calculated based on the relative abundances of these isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The absence or significant reduction of proton signals in the aromatic, hydroxyl, and methyl regions provides a direct measure of the extent of deuteration. The residual proton signals can be integrated against a known internal standard to quantify the level of non-deuterated species.

-

²H NMR: Deuterium NMR provides a qualitative confirmation of deuterium incorporation at the expected positions, as deuterium nuclei are NMR active.

By combining these analytical techniques, a comprehensive and accurate assessment of the isotopic purity of the synthesized this compound can be achieved, ensuring its suitability for its intended research and development applications.

An In-depth Technical Guide to the Mass Spectrum Interpretation of Guaiacol-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrum of Guaiacol-d7. Guaiacol and its isotopically labeled analogs are significant in various research fields, including pharmacology, environmental science, and geochemistry, often serving as tracers or internal standards.[1] A thorough understanding of their fragmentation patterns under mass spectrometry is crucial for accurate identification and quantification. This document outlines the fragmentation pathways of both unlabeled and deuterated guaiacol, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual diagrams to elucidate key processes.

Mass Spectrum of Guaiacol and this compound

Electron ionization mass spectrometry is a powerful technique for molecular structure elucidation.[2] The fragmentation patterns observed provide a fingerprint for the molecule. For Guaiacol (C7H8O2), the mass spectrum is well-documented.[3][4] The interpretation of the mass spectrum of this compound (C7HD7O2) relies on a comparative analysis with its unlabeled counterpart, accounting for the mass shifts introduced by the seven deuterium atoms.

Data Presentation

The quantitative data for the major fragments of Guaiacol and the predicted major fragments of this compound are summarized in the tables below. The relative intensity of the base peak is normalized to 100.

Table 1: Mass Spectrum of Guaiacol (C7H8O2)

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 124 | 87.1 | [M]+• (Molecular Ion) |

| 109 | 100.0 | [M-CH3]+ |

| 81 | 60.8 | [M-CH3-CO]+ |

| 53 | 13.5 | [C4H5]+ |

Data sourced from ChemicalBook.[4]

Table 2: Predicted Mass Spectrum of this compound (C7HD7O2)

| m/z | Predicted Relative Intensity | Proposed Fragment Ion |

| 131 | High | [M]+• (Molecular Ion) |

| 113 | High | [M-CD3]+ |

| 84 | Moderate | [M-CD3-CO]+ |

| 56 | Moderate | [C4D4H]+ |

Interpretation of Fragmentation Patterns

The fragmentation of guaiacol under electron ionization follows characteristic pathways for aromatic ethers and phenols. The presence of the methoxy and hydroxyl groups on the aromatic ring dictates the primary fragmentation steps.

Upon electron impact, a guaiacol molecule loses an electron to form the molecular ion [M]+• at m/z 124. This molecular ion is relatively stable due to the aromatic system, resulting in a prominent peak.[2]

The most favorable initial fragmentation is the loss of a methyl radical (•CH3) from the methoxy group, leading to the formation of a stable cation at m/z 109. This fragment is the base peak in the spectrum of unlabeled guaiacol. Subsequent fragmentation involves the loss of a neutral carbon monoxide (CO) molecule, a common fragmentation pathway for phenols, resulting in a fragment at m/z 81. Further fragmentation of the aromatic ring leads to smaller ions, such as the one observed at m/z 53.

For this compound, the same fragmentation pathways are expected. The molecular ion [M]+• is observed at m/z 131, a shift of +7 mass units compared to unlabeled guaiacol, corresponding to the seven deuterium atoms. The initial loss of a deuterated methyl radical (•CD3) results in a fragment at m/z 113. The subsequent loss of carbon monoxide leads to a fragment at m/z 84.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways for Guaiacol and this compound.

Caption: Fragmentation pathway of Guaiacol.

Caption: Predicted fragmentation of this compound.

Experimental Protocols

Synthesis of this compound

A common method for preparing deuterated aromatic compounds is through acid-catalyzed hydrogen-deuterium exchange. A plausible synthesis for this compound is as follows:

-

Preparation of Deuterated Acid: A solution of deuterated sulfuric acid (D2SO4) in deuterium oxide (D2O) is prepared.

-

Exchange Reaction: Guaiacol is dissolved in an excess of the deuterated acid solution. The mixture is then heated under reflux for an extended period (e.g., 24-48 hours) to allow for the exchange of the aromatic and hydroxyl protons with deuterium.

-

Workup: The reaction mixture is cooled and neutralized with a base such as sodium carbonate.

-

Extraction: The deuterated guaiacol is extracted from the aqueous solution using an organic solvent like diethyl ether.

-

Purification: The organic extract is dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure. The resulting this compound can be further purified by distillation or chromatography.

This is a generalized protocol and may require optimization for specific laboratory conditions.

Mass Spectrometry Analysis

The following outlines a general procedure for acquiring an electron ionization mass spectrum of this compound.

Caption: Workflow for EI-MS analysis.

-

Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into a gas chromatograph (GC) coupled to the mass spectrometer. The GC separates the analyte from any impurities.

-

Ionization: In the ion source, the vaporized analyte molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected by an electron multiplier, which generates a signal proportional to the number of ions at each m/z value.

-

Data Acquisition: A data system records the intensity of each ion to generate the mass spectrum.

Conclusion

The interpretation of the mass spectrum of this compound is straightforward when compared with its unlabeled analog. The predictable mass shifts of the molecular ion and key fragment ions due to deuterium labeling confirm the fragmentation pathways. This guide provides the necessary data, visualizations, and experimental context for researchers and professionals working with guaiacol and its deuterated forms, facilitating its use in quantitative and qualitative analytical applications.

References

Spectroscopic Analysis of Guaiacol-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for Guaiacol-d7. Due to the limited availability of public domain experimental spectra for this compound, this document presents a comprehensive analysis of the expected ¹H and ¹³C NMR spectral data based on the known spectra of unlabeled Guaiacol and the established principles of deuterium substitution effects in NMR spectroscopy. Detailed experimental protocols for NMR data acquisition are also provided.

Introduction to this compound

This compound is a deuterated form of Guaiacol, a naturally occurring organic compound with the chemical formula C₇H₈O₂. In this compound, all seven hydrogen atoms are replaced with deuterium atoms. This isotopic labeling makes it a valuable tool in various research applications, including as an internal standard in mass spectrometry-based quantification methods and for mechanistic studies in drug metabolism and environmental fate. Understanding its NMR spectral properties is crucial for its correct identification and quality control.

Predicted ¹H and ¹³C NMR Spectral Data

The substitution of protium (¹H) with deuterium (²H or D) significantly alters the NMR spectra. Deuterium has a nuclear spin of 1 and a much smaller gyromagnetic ratio compared to protium. As a result, in ¹H NMR spectroscopy, signals from deuterium atoms are not observed under standard acquisition parameters. In ¹³C NMR, the coupling between carbon and deuterium (C-D) is significantly smaller than the corresponding C-H coupling and is often not resolved, leading to a simplified appearance of the spectrum.

Predicted ¹H NMR Spectral Data for this compound

In a standard ¹H NMR spectrum of this compound, no signals corresponding to the aromatic or methoxy protons would be observed. The complete deuteration of the molecule means there are no protons to generate signals. The spectrum would ideally be a flat baseline, with the only observable signals arising from any residual protic solvents or impurities.

Predicted ¹³C NMR Spectral Data for this compound

The ¹³C NMR spectrum of this compound is expected to show six signals corresponding to the six carbon atoms of the benzene ring and one signal for the methoxy carbon. The chemical shifts will be very similar to those of unlabeled Guaiacol. However, the key difference will be in the multiplicity of the signals. In the proton-coupled ¹³C spectrum of unlabeled Guaiacol, the signals for the protonated carbons are split into doublets or triplets due to one-bond C-H coupling. In the case of this compound, the one-bond C-D coupling is much smaller and often results in the collapse of these multiplets into sharp singlets in a proton-decoupled spectrum. In a non-deuterium-decoupled ¹³C spectrum, the carbons attached to deuterium would appear as multiplets (typically triplets due to the spin I=1 of deuterium).

Tabulated NMR Data

The following tables summarize the experimentally determined ¹H and ¹³C NMR data for unlabeled Guaiacol and the predicted data for this compound for comparison.

Table 1: ¹H NMR Spectral Data

| Assignment | Unlabeled Guaiacol (CDCl₃, 400 MHz) | Predicted this compound |

| Chemical Shift (δ, ppm) | Multiplicity | |

| OCH₃ | 3.92 | s |

| H-3 | 6.98 | ddd |

| H-4 | 6.91 | dd |

| H-5 | 6.98 | ddd |

| H-6 | 6.91 | dd |

| OH | 5.75 | br s |

Table 2: ¹³C NMR Spectral Data

| Assignment | Unlabeled Guaiacol (CDCl₃, 100 MHz) | Predicted this compound (Proton Decoupled) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |

| C-1 | 146.6 | ~146.6 |

| C-2 | 145.7 | ~145.7 |

| C-3 | 110.9 | ~110.9 |

| C-4 | 121.3 | ~121.3 |

| C-5 | 119.9 | ~119.9 |

| C-6 | 114.3 | ~114.3 |

| OCH₃ | 55.9 | ~55.9 |

Experimental Protocols

The following provides a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of a compound like this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will completely dissolve the sample. For this compound, deuterated chloroform (CDCl₃), deuterated acetone (acetone-d₆), or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices. The choice of solvent can slightly affect the chemical shifts.

-

Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent directly in a 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (0.03% v/v). However, modern NMR spectrometers can also be referenced to the residual solvent peak.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.

NMR Spectrometer Setup and Data Acquisition

¹H NMR Spectroscopy:

-

Instrument Tuning and Locking: Tune the ¹H probe and lock onto the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): Typically 16 to 64 scans are sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate.

-

Acquisition Time (AQ): Set to acquire data for at least 3-4 seconds to ensure good resolution.

-

Spectral Width (SW): A spectral width of 12-16 ppm is generally sufficient to cover the expected chemical shift range.

-

¹³C NMR Spectroscopy:

-

Instrument Tuning and Locking: Tune the ¹³C probe and ensure the deuterium lock is stable.

-

Shimming: Re-shim if necessary.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 2 seconds is a good starting point.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is common.

-

Spectral Width (SW): A spectral width of 200-250 ppm is standard for ¹³C NMR.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually or automatically phase the transformed spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to remove any baseline distortions.

-

Calibration: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.

-

Peak Picking and Integration: Identify all significant peaks and integrate the corresponding signals in the ¹H spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the NMR analysis of a deuterated compound like this compound.

Caption: A flowchart illustrating the key stages of NMR analysis.

Molecular Structure of Guaiacol

The diagram below shows the chemical structure of Guaiacol, indicating the positions of the hydrogen atoms that are replaced by deuterium in this compound.

Caption: Chemical structure of Guaiacol.

Guaiacol-d7: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Guaiacol-d7. Due to a lack of specific long-term stability data for this compound, the information presented herein is largely based on data from its non-deuterated analogue, Guaiacol, and a closely related deuterated form, Guaiacol-d3. These recommendations are intended to ensure the integrity and purity of this compound for research and development applications.

Core Stability Profile

This compound, as a deuterated version of Guaiacol, is expected to share a similar stability profile. Guaiacol itself is a relatively stable compound under controlled conditions. However, it is susceptible to degradation upon exposure to light and air, which can lead to discoloration and the formation of impurities.[1] The primary degradation pathway is likely oxidation.[2]

Deuteration is not expected to significantly alter the fundamental stability of the molecule under standard storage conditions, though it can influence metabolic pathways in biological systems.

Recommended Storage Conditions

To maintain the quality of this compound, the following storage conditions are recommended. These are compiled from safety data sheets and product information for Guaiacol and its deuterated analogues.

Summary of Recommended Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. For solutions, -20°C (short-term, up to 1 month) or -80°C (long-term, up to 6 months) is recommended.[3] For neat compounds, a controlled room temperature between 15-25°C is also cited.[4] | Minimizes the rate of potential degradation reactions. |

| Light | Protect from light.[1] | Guaiacol darkens upon exposure to light, indicating light-induced degradation.[1] |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation from atmospheric oxygen. |

| Container | Use glass or metal containers.[5] | These materials are generally inert and will not react with the compound. |

| Ventilation | Store in a well-ventilated area.[5] | General safety precaution for chemical storage. |

Incompatible Materials

To prevent chemical reactions and degradation, this compound should not be stored with the following materials:

Experimental Protocols

While specific experimental protocols for the stability testing of this compound are not publicly available, a standard approach to assessing the stability of a new or lightly characterized compound would involve the following methodologies.

Protocol for Accelerated Stability Study:

-

Sample Preparation: Prepare multiple aliquots of this compound in the intended storage containers. A subset of samples should be exposed to stress conditions, while control samples are stored under recommended long-term conditions.

-

Stress Conditions:

-

Elevated Temperature: Store samples at elevated temperatures (e.g., 40°C, 60°C) to accelerate degradation.

-

Light Exposure: Expose samples to a controlled light source (e.g., a photostability chamber) with a defined lux and UV output.

-

Humidity: Store samples at elevated humidity levels (e.g., 75% RH).

-

Oxidative Stress: Expose samples to an oxygen-rich environment or a chemical oxidant.

-

-

Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).

-

Analysis: Analyze the samples at each time point using a stability-indicating method, such as:

-

High-Performance Liquid Chromatography (HPLC) with UV detection: To quantify the parent compound and detect any degradation products.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of any degradation products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): As an alternative analytical technique.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the parent compound and any major degradants.

-

-

Data Evaluation: Plot the concentration of this compound as a function of time for each condition. Determine the degradation rate and estimate the shelf-life under the recommended storage conditions.

Visualizing Workflows and Pathways

Recommended Storage and Handling Workflow:

The following diagram illustrates the key steps for the proper storage and handling of this compound to maintain its integrity.

Caption: Recommended workflow for the storage and handling of this compound.

Potential Degradation Pathway:

This diagram illustrates a simplified potential degradation pathway for this compound based on the known degradation of Guaiacol. The primary mechanism is O-demethylation, which can be initiated by oxidative processes.

Caption: Potential oxidative degradation pathway of this compound.

Conclusion

While specific stability data for this compound is limited, a conservative approach based on the known properties of Guaiacol and its deuterated analogues is recommended. Storing this compound in a cool, dry, and dark environment, under an inert atmosphere, and in a tightly sealed glass or metal container will significantly contribute to its long-term stability. For critical applications, it is advisable to perform in-house stability studies to establish a definitive shelf-life for the specific batch and storage conditions.

References

A Technical Guide to Guaiacol-d7 Analytical Standard for Researchers

For researchers, scientists, and drug development professionals, the use of isotopically labeled internal standards is paramount for achieving accurate and reliable quantitative results in mass spectrometry-based analyses. This guide provides an in-depth overview of Guaiacol-d7, a deuterated analog of Guaiacol, and its application as an internal standard.

This document details the commercially available this compound analytical standards, their key specifications, and a comprehensive experimental protocol for its use in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Commercial Availability and Specifications of this compound

This compound is offered by several reputable chemical suppliers as a high-purity analytical standard. While specific details can vary by supplier and batch, the following table summarizes typical product specifications. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific information.

| Supplier | Product Name | Catalog Number | Chemical Purity | Isotopic Enrichment | Format |

| MedChemExpress | This compound | HY-N1380S3 | >98% | Not specified | Neat Solid |

| Cambridge Isotope Laboratories, Inc. | Guaiacol (ring-13C₆, 99%) | CLM-8333 | 98% | 99 atom % ¹³C | Neat Solid |

| Sigma-Aldrich (Merck) | Guaiacol impurity D | PHR9076 | 99.0% ± 1.5% | Not applicable | Neat Solid |

Note: Data for Guaiacol (ring-¹³C₆, 99%) and Guaiacol impurity D are provided as representative examples of available specifications for similar compounds from these suppliers. A specific Certificate of Analysis for this compound should be consulted for precise data.

The Role of this compound in Quantitative Analysis

This compound serves as an ideal internal standard for the quantification of Guaiacol and structurally related phenolic compounds in various matrices. Its utility stems from the principles of isotope dilution mass spectrometry. By introducing a known amount of the deuterated standard into a sample, variations in sample preparation, injection volume, and instrument response can be effectively normalized. This is because the deuterated standard co-elutes with the native analyte and exhibits nearly identical chemical and physical properties, yet is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.

The following diagram illustrates the fundamental workflow of using an internal standard in a quantitative analytical method.

Experimental Protocol: Quantification of Guaiacol in Wine using GC-MS with this compound Internal Standard

This protocol is adapted from methodologies employed for the analysis of volatile phenols in wine and serves as a comprehensive guide for researchers.

1. Materials and Reagents

-

This compound Analytical Standard: (e.g., from MedChemExpress or other reputable supplier)

-

Guaiacol (native) Analytical Standard: High purity (e.g., ≥98%)

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethanol (EtOH), all HPLC or GC grade

-

Deionized Water

-

Sodium Chloride (NaCl): Analytical grade, baked at 400°C for 4 hours to remove organic contaminants

-

Sample Vials: 2 mL amber glass vials with PTFE-lined septa

-

Micropipettes and sterile, filtered tips

-

Vortex mixer

-

Centrifuge

2. Preparation of Standard Solutions

-

Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution. Store at -20°C.

-

Analyte Stock Solution (Analyte Stock): Accurately weigh approximately 10 mg of native Guaiacol and dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution. Store at -20°C.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Analyte Stock solution in a suitable matrix (e.g., a synthetic wine base or a wine sample known to be free of Guaiacol). Spike each calibration standard with a constant, known concentration of the this compound internal standard from the IS Stock solution. A typical concentration for the internal standard would be in the low µg/L range, depending on the expected analyte concentration and instrument sensitivity.

3. Sample Preparation

-

Aliquoting: To a 2 mL autosampler vial, add 1 mL of the wine sample.

-

Internal Standard Spiking: Add a precise volume of the this compound IS Stock or a working solution to the wine sample to achieve the desired final concentration.

-

Salting Out: Add approximately 0.5 g of baked NaCl to the vial. This increases the ionic strength of the aqueous phase and promotes the partitioning of volatile phenols into the organic extraction solvent.

-

Extraction: Add 500 µL of dichloromethane (DCM) to the vial.

-

Vortexing: Cap the vial tightly and vortex for 2 minutes to ensure thorough mixing and extraction.

-

Centrifugation: Centrifuge the vial at 3000 x g for 5 minutes to separate the organic and aqueous layers.

-

Transfer: Carefully transfer the lower organic layer (DCM) to a clean 2 mL autosampler vial for GC-MS analysis.

4. GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of Guaiacol. These may need to be optimized for your specific instrumentation.

-

Gas Chromatograph (GC):

-

Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Inlet: Splitless mode, 250°C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 5°C/min to 240°C

-

Hold: 5 minutes at 240°C

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Guaiacol (native): m/z 124 (quantifier), 109, 81

-

This compound: m/z 131 (quantifier), 116, 88

-

-

5. Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas for the quantifier ions of both native Guaiacol and this compound.

-

Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (AreaAnalyte / AreaIS) against the concentration of the analyte for each calibration standard.

-

Quantification: Calculate the concentration of Guaiacol in the unknown samples by determining the AreaAnalyte / AreaIS ratio and interpolating the concentration from the linear regression of the calibration curve.

The following diagram illustrates the logical flow of the analytical decision-making process.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of Guaiacol in complex matrices. By carefully selecting a high-purity analytical standard and following a well-defined experimental protocol, researchers can achieve high-quality data essential for their scientific investigations. It is always recommended to obtain the Certificate of Analysis from the supplier to ensure the quality and suitability of the standard for the intended application.

Guaiacol-d7 as a Lignin Pyrolysis Model Compound: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignin, a complex aromatic biopolymer, represents a significant and underutilized renewable resource. Its conversion into valuable chemicals and biofuels through processes like pyrolysis is a key area of research. Understanding the intricate mechanisms of lignin pyrolysis is crucial for optimizing these processes. Due to the structural complexity of lignin, model compounds are often employed to study specific bond cleavages and reaction pathways. Guaiacol (2-methoxyphenol) is a primary product of lignin pyrolysis and serves as an excellent model for the guaiacyl (G) units found in softwood lignin.

The use of isotopically labeled compounds, such as Guaiacol-d7, provides a powerful tool for elucidating reaction mechanisms. By tracking the deuterium atoms throughout the pyrolysis process, researchers can gain unambiguous insights into bond-breaking and bond-forming events, char formation, and the origin of specific products. This technical guide provides a comprehensive overview of the pyrolysis of guaiacol as a lignin model compound, with a special focus on the potential applications and mechanistic insights that can be gained from using its deuterated analog, this compound. While direct experimental data on this compound pyrolysis is limited in publicly available literature, this guide extrapolates from the extensive research on guaiacol to provide a foundational understanding for future studies.

Core Pyrolysis Mechanisms of Guaiacol

The thermal decomposition of guaiacol proceeds through several competing reaction pathways, primarily involving free radical mechanisms. The main initial bond scission events are the cleavage of the O–CH₃ bond and the O–H bond.

Major Reaction Pathways

Theoretical studies and experimental evidence have elucidated several key pyrolytic pathways for guaiacol.[1] The bond dissociation enthalpies (BDEs) of the major bonds in guaiacol have been calculated to predict the most likely initial steps.[1]

-

Homolytic Cleavage of the O–CH₃ Bond: This is widely considered a dominant initial step in guaiacol pyrolysis, leading to the formation of a hydroxyphenoxyl radical and a methyl radical.[1] The resulting hydroxyphenoxyl radical can then undergo further reactions to form catechol (1,2-dihydroxybenzene), a major product.[1]

-

Homolytic Cleavage of the O–H Bond: This pathway leads to the formation of a methoxyphenoxyl radical and a hydrogen radical. Subsequent reactions can produce o-cresol, 2-hydroxybenzaldehyde, and o-quinonemethide.[1]

-

H-atom Assisted Demethoxylation: The addition of a hydrogen atom to the carbon atom of the benzene ring can lower the activation energy for the demethoxy reaction, leading to the formation of phenol.[1]

The pyrolysis of guaiacol is a free radical reaction, with methyl radicals being one of the main detectable radical species via electron paramagnetic resonance (EPR).[1]

The Role of this compound in Mechanistic Studies

The strategic placement of deuterium atoms in this compound would allow for precise tracking of reaction intermediates and products. For instance:

-

Guaiacol-d₃ (methoxy-d₃): Deuterating the methyl group (O-CD₃) would enable researchers to follow the fate of the methyl radical. This would help quantify its contribution to the formation of methane (CH₃D or CD₄), methylated products, and coke.

-

Guaiacol-d₄ (ring-d₄): Deuterating the aromatic ring would help to understand the mechanisms of ring-opening reactions, rearrangements, and the formation of polycyclic aromatic hydrocarbons (PAHs) and char.

-

Guaiacol-d₁ (hydroxyl-d₁): Deuterating the hydroxyl group (O-D) would provide insights into the role of the phenolic hydrogen in hydrogen transfer reactions.

Experimental Protocols for Guaiacol Pyrolysis

A common experimental setup for studying the pyrolysis of lignin model compounds is a pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) system. This allows for the rapid heating of the sample to a specific temperature and the immediate analysis of the volatile products.

Representative Py-GC/MS Protocol

-

Sample Preparation: A small amount of guaiacol (typically in the microgram range) is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample is introduced into a micro-pyrolyzer, which is rapidly heated to the desired temperature (e.g., 400-800°C) under an inert atmosphere (e.g., helium).

-

Gas Chromatography (GC): The volatile pyrolysis products are swept into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Mass Spectrometry (MS): The separated compounds are then introduced into a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification.

Other analytical techniques employed in guaiacol pyrolysis studies include:

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: For the detection and identification of free radical intermediates.[1]

-

Thermogravimetric Analysis (TGA): To study the overall mass loss of the sample as a function of temperature.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To analyze the functional groups present in the solid and liquid pyrolysis products.

Quantitative Data on Guaiacol Pyrolysis

The distribution of pyrolysis products is highly dependent on the reaction temperature. The following table summarizes typical product yields from the pyrolysis of guaiacol at different temperatures.

| Product | Relative Content at 300°C | Relative Content at 600°C |

| Guaiacol | Major Product | Minor Product |

| 2-Hydroxybenzaldehyde | - | Increased Content |

| 2-Methoxybenzaldehyde | - | Increased Content |

| Phenol | - | Present |

| 2-Methyl-phenol | - | Present |

| Catechol | - | Present |

Note: This table is a qualitative representation based on findings from various studies. Absolute yields can vary significantly based on experimental conditions.

Visualization of Pathways and Workflows

Guaiacol Pyrolysis Reaction Pathways

Caption: Major reaction pathways in the pyrolysis of guaiacol.

Experimental Workflow for Py-GC/MS Analysis

Caption: A typical experimental workflow for Py-GC/MS analysis.

Conclusion

Guaiacol serves as an indispensable model compound for unraveling the complex chemistry of lignin pyrolysis. While research directly utilizing this compound is not yet widely published, the principles outlined in this guide demonstrate its immense potential for elucidating reaction mechanisms with a high degree of certainty. The ability to trace the fate of deuterium-labeled fragments through the intricate network of pyrolysis reactions will undoubtedly accelerate the development of more efficient and selective processes for converting lignin into valuable chemicals and fuels. Future research leveraging this compound and other deuterated lignin model compounds will be critical in advancing the bio-refinery concept and promoting a more sustainable chemical industry.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Guaiacol using Guaiacol-d7 as an Internal Standard by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiacol is a naturally occurring organic compound that contributes to the characteristic smoky aroma and flavor in various foods and beverages. It is a key marker for "smoke taint" in wine grapes exposed to wildfire smoke and can also be an indicator of spoilage in some products. Accurate and precise quantification of guaiacol is crucial for quality control in the food and beverage industry, environmental monitoring, and in some pharmaceutical applications where guaiacol derivatives are used.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like guaiacol. The use of a stable isotope-labeled internal standard, such as Guaiacol-d7, is the gold standard for accurate quantification. This technique, known as stable isotope dilution analysis (SIDA), corrects for variations in sample preparation and instrument response, leading to highly reliable results. This compound is an ideal internal standard as it has the same chemical and physical properties as the native guaiacol, but its increased mass allows it to be distinguished by the mass spectrometer.

These application notes provide detailed protocols for the quantification of guaiacol in various matrices using this compound as an internal standard with GC-MS analysis. Two primary sample preparation methods are detailed: Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE).

Experimental Protocols

Protocol 1: Analysis of Free Guaiacol in Wine by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS/MS

This protocol is adapted for the analysis of free volatile phenols, including guaiacol, in wine samples.

1. Materials and Reagents

-

Guaiacol (≥98% purity)

-

This compound (or Guaiacol-d3)

-

Methanol (HPLC grade)

-

Ethanol (absolute, 99.9%)

-

Tartaric acid

-

Sodium chloride (NaCl)

-

Ultrapure water

-

20 mL headspace vials with caps

-

SPME fiber assembly (e.g., DVB/CAR/PDMS)

2. Preparation of Standards and Samples

-

Internal Standard (IS) Stock Solution (10 mg/L): Prepare a stock solution of this compound in a model wine solution (13% ethanol, 5 g/L tartaric acid in ultrapure water, pH adjusted to 3.5).

-

Calibration Standards: Prepare a mixed stock solution of guaiacol and other relevant phenols at 1000 mg/L in methanol. From this, create a series of calibration solutions in model wine, typically ranging from 0.1 to 100 µg/L.

-

Sample Preparation:

-

Transfer 10 mL of the wine sample into a 20 mL headspace vial.

-

Spike the sample with 10 µL of the 10 mg/L this compound internal standard solution.

-

Add 2 g of NaCl to the vial to improve the extraction efficiency of the target compounds[1].

-

Seal the vial immediately.

-

3. HS-SPME Procedure

-

Incubation: Incubate the vial at 35-40°C for 10-15 minutes with agitation.

-

Extraction: Expose the SPME fiber to the headspace of the vial for 15-30 minutes at the same temperature.

-

Desorption: Desorb the fiber in the GC injector at 250°C for 3-5 minutes in splitless mode.

4. GC-MS/MS Parameters

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Column | e.g., Agilent J&W DB-HeavyWAX (30 m x 0.25 mm, 0.25 µm) or TraceGOLD TG-WAXMS (30 m x 0.25 mm, 0.25 µm)[1] |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |

| Oven Program | Initial temp 40°C for 5 min, ramp at 7°C/min to 170°C, then ramp at 40°C/min to 290°C and hold for 3 min[2] |

| Mass Spectrometer | Agilent 7000D Triple Quadrupole MS or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230°C |

| Transfer Line Temp. | 280°C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

5. Data Analysis

-

Identify guaiacol and this compound based on their retention times and specific MRM transitions.

-

Construct a calibration curve by plotting the ratio of the peak area of guaiacol to the peak area of this compound against the concentration of the calibration standards.

-

Quantify guaiacol in the samples using the calibration curve.

Protocol 2: Analysis of Free Guaiacol by Liquid-Liquid Extraction (LLE) GC-MS

This protocol is a general method that can be adapted for various liquid matrices, including wine and water samples.

1. Materials and Reagents

-

Guaiacol (≥98% purity)

-

This compound

-

Methanol (HPLC grade)

-

Pentane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Sodium chloride (NaCl)

-

Sodium sulfate (anhydrous)

-

15 mL screw-cap glass tubes

-

GC vials with inserts

2. Preparation of Standards and Samples

-

Internal Standard (IS) Spiking Solution: Prepare a solution of this compound in methanol at an appropriate concentration (e.g., 10 mg/L).

-

Calibration Standards: Prepare calibration standards in a matrix similar to the sample (e.g., model wine or ultrapure water) and spike with the IS.

-

Sample Preparation:

-

Place 10 mL of the liquid sample into a 15 mL screw-cap glass tube.

-

Add a known amount of the this compound internal standard solution.

-

Add 2 g of NaCl and vortex to dissolve.

-

Add 2 mL of the extraction solvent (e.g., 1:1 pentane:ethyl acetate)[3].

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 5 minutes to separate the phases.

-

Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried extract to a GC vial for analysis.

-

3. GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Column | e.g., ZB-5 Inferno column or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250°C |

| Injection Mode | Splitless (1 µL injection volume) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp 60°C for 5 min, ramp at 4°C/min to 250°C and hold for 15 min[4] |

| Mass Spectrometer | Agilent 7000D Triple Quadrupole MS or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 280°C |

| Transfer Line Temp. | 250°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or MRM |

4. Data Analysis

-

Follow the same data analysis procedure as described in Protocol 1, using the appropriate quantification and qualifier ions for SIM or MRM mode.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained using this compound as an internal standard for GC-MS analysis.

Table 1: GC-MS/MS Method Validation Parameters for Guaiacol in Wine

| Parameter | Value | Reference |

| Calibration Range | 0.1 - 100 µg/L | [1] |

| Linearity (R²) | > 0.998 | [2] |

| Limit of Detection (LOD) | ≤ 1 ng/g | [5] |

| Limit of Quantification (LOQ) | 1 - 3.3 ng/mL | [5] |

| Intra-day Precision (RSD) | < 12% | [6] |

| Inter-day Precision (RSD) | < 15% | [7] |

| Recovery | 88.75 - 119.21% | [7] |

Table 2: Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) Parameters for Guaiacol and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Guaiacol | 124 | 109 | 81 |

| This compound (or -d3) | 127 (or 131) | 112 (or 116) | 84 (or 88) |

Note: The exact m/z values for this compound may vary depending on the deuteration pattern. The values for Guaiacol-d3 are also provided as it is a common alternative.

Visualizations

Experimental Workflow Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. awri.com.au [awri.com.au]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. A Simple GC-MS/MS Method for Determination of Smoke Taint-Related Volatile Phenols in Grapes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validation of a robust LLE-GC-MS method for determination of trihalomethanes in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Phenols in Water Samples by Gas Chromatography-Mass Spectrometry (GC-MS) using Guaiacol-d7 as an Internal Standard

Introduction

Phenolic compounds are a significant class of environmental pollutants originating from various industrial processes, including petrochemical manufacturing, pharmaceuticals, and pulp and paper production.[1] Their presence in water sources is a serious concern due to their toxicity to aquatic life and potential adverse health effects in humans. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established methods for monitoring phenols in drinking and wastewater.[2][3]

This application note details a robust and sensitive method for the quantitative analysis of various phenols in water samples. The method utilizes solid-phase extraction (SPE) for sample concentration and cleanup, followed by gas chromatography-mass spectrometry (GC-MS) for separation and detection.[4][5] Quantification is performed using an isotope dilution technique with Guaiacol-d7 (2-Methoxyphenol-d7) as an internal standard.[6] The use of a deuterated internal standard that is chemically similar to the target analytes ensures high accuracy and precision by correcting for variations in sample matrix effects and extraction efficiency.[1]

Experimental Protocol

This protocol is based on established methodologies such as U.S. EPA Method 528 for the determination of phenols in drinking water.[2][4]

1. Apparatus and Materials

-

Apparatus:

-

Gas Chromatograph/Mass Spectrometer (GC-MS) system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Polystyrene-divinylbenzene, 500 mg).

-

Concentrator/evaporator with a nitrogen stream.

-

Standard laboratory glassware (volumetric flasks, pipettes, vials).

-

Analytical balance.

-

-

Reagents and Standards:

-

Solvents: Methanol, Dichloromethane (DCM), Acetone (all high-purity, pesticide grade or equivalent).

-

Reagent Water: Purified water free of interfering analytes.

-

Standards: High-purity analytical standards of target phenols.

-

Internal Standard: this compound (2-Methoxyphenol-d7).

-

Reagents for Preservation/Derivatization: 6N Hydrochloric Acid (HCl), Sodium Sulfite, Acetic Anhydride.[1][5]

-

2. Standard Preparation

-

Stock Standard Solutions (1000 µg/mL): Prepare individual stock solutions by accurately weighing approximately 10 mg of each pure phenol standard, dissolving it in methanol, and diluting to 10 mL in a volumetric flask.

-

Analyte Fortification Solution (e.g., 10 µg/mL): Prepare a mixed solution of all target phenols by diluting the stock solutions in methanol. This is used for creating calibration standards and for spiking quality control samples.

-

Internal Standard (IS) Spiking Solution (e.g., 5 µg/mL): Prepare a solution of this compound in a suitable solvent like acetone or dichloromethane. A known amount of this solution is added to every sample, blank, and calibration standard before extraction.

3. Sample Collection, Preservation, and Holding

-

Collection: Collect 1-liter water samples in clean glass bottles.

-

Dechlorination: If the sample contains residual chlorine, add 40-50 mg of sodium sulfite and mix.[4]

-

Preservation: Acidify the sample to a pH < 2 with 6 N HCl.[5]

-

Storage: Store samples at or below 6°C and protect them from light. Samples should be extracted within 14 days of collection.[4]

4. Sample Preparation: Solid-Phase Extraction (SPE)

-

Cartridge Conditioning:

-

Wash the SPE cartridge with 2-3 portions of 5 mL Dichloromethane (DCM).

-

Condition the cartridge with 2-3 portions of 5 mL methanol.

-

Equilibrate the cartridge with 2-3 portions of 5 mL reagent water (acidified to pH < 2). Do not allow the cartridge to go dry from this point forward.

-

-

Internal Standard Spiking: Add a precise volume of the this compound internal standard spiking solution to the 1 L water sample.

-

Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

-

Cartridge Washing: After loading, wash the cartridge with a portion of reagent water to remove interferences.

-

Cartridge Drying: Dry the cartridge by drawing air or nitrogen through it for 10-20 minutes.

-

Elution: Elute the trapped phenols from the cartridge by passing 2-3 portions of 5 mL DCM through it. Collect the eluate in a collection tube.

-

Concentration: Concentrate the eluate to a final volume of 0.9 mL under a gentle stream of nitrogen. Add any instrument-specific standards (e.g., recovery standard) and adjust the final volume to 1.0 mL.[5]

5. Optional: Derivatization

For certain phenols, derivatization can improve chromatographic peak shape and sensitivity.[1][7] If required, add a derivatizing agent like acetic anhydride to the sample extract before GC-MS analysis. This step converts phenols to their acetate esters, which are less polar and more volatile.[7]

GC-MS Analysis and Quantification

The prepared extracts are analyzed using a GC-MS system. The internal standard method is used for quantification. The concentration of each analyte is calculated using the response factor relative to the this compound internal standard.

Results and Data

The following tables provide typical instrument conditions and representative performance data for this method.

Table 1: Example GC-MS Instrument Conditions

| Parameter | Setting |

|---|---|

| Gas Chromatograph | |

| Column | DB-5SilMS, 30 m x 0.25 mm, 0.25 µm |

| Injection | 1 µL, Splitless |

| Injector Temperature | 275 °C |

| Carrier Gas | Helium, 1.5 mL/min (constant flow) |

| Oven Program | 60 °C (5 min), then 8 °C/min to 300 °C (hold 10 min)[8] |

| Mass Spectrometer | |

| Transfer Line Temp | 300 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Table 2: Target Analytes and Example SIM Ions

| Analyte | Retention Time (min) | Quant Ion (m/z) | Qual Ion 1 (m/z) | Qual Ion 2 (m/z) |

|---|---|---|---|---|

| Phenol | ~8.5 | 94 | 65 | 66 |

| Guaiacol | ~9.8 | 124 | 109 | 81 |

| o-Cresol | ~9.2 | 108 | 107 | 77 |

| p-Cresol | ~9.3 | 108 | 107 | 77 |

| 2,4-Dichlorophenol | ~11.5 | 162 | 164 | 98 |

| 2,4,6-Trichlorophenol | ~13.8 | 196 | 198 | 200 |

| This compound (IS) | ~9.78 | 131 | 113 | 86 |

Table 3: Example Calibration Data for Phenol

| Concentration (µg/L) | Analyte Area | IS Area | Response Ratio (Analyte/IS) |

|---|---|---|---|

| 0.5 | 15,500 | 305,000 | 0.051 |

| 1.0 | 32,000 | 310,000 | 0.103 |

| 5.0 | 158,000 | 308,000 | 0.513 |

| 10.0 | 315,000 | 306,000 | 1.029 |

| 20.0 | 640,000 | 312,000 | 2.051 |

| Linearity (R²) | - | - | 0.9995 |

Table 4: Representative Method Performance Data

| Analyte | Method Detection Limit (MDL) (µg/L)[2] | Limit of Quantification (LOQ) (µg/L) | Spike Recovery (%) |

|---|---|---|---|

| Phenol | 0.28 | 0.93 | 95 ± 5 |

| o-Cresol | 0.15 | 0.50 | 98 ± 4 |

| 2,4-Dichlorophenol | 0.08 | 0.27 | 101 ± 6 |

| 2,4,6-Trichlorophenol| 0.12 | 0.40 | 97 ± 5 |

Note: Data presented are for illustrative purposes. Each laboratory must determine its own MDL, LOQ, and performance criteria.[4]

Conclusion

The described method of solid-phase extraction followed by GC-MS analysis with this compound as an internal standard provides a highly reliable, sensitive, and accurate means for quantifying a wide range of phenolic compounds in water samples. The isotope dilution approach effectively compensates for analytical variability, ensuring data of high quality suitable for regulatory compliance and environmental monitoring. The use of established EPA methodologies as a foundation ensures the procedure is robust and defensible.[2][3]

References

Application Notes and Protocols for the Determination of Guaiacol in Food and Beverages Using Guaiacol-d7 as an Internal Standard

Introduction

Guaiacol (2-methoxyphenol) is a naturally occurring phenolic compound that contributes to the characteristic smoky flavor and aroma of various food products and beverages.[1] It can be introduced through processes such as the roasting of coffee beans, the smoking of meats and fish, and the aging of spirits in toasted oak barrels. However, the presence of guaiacol can also be an indicator of spoilage, particularly in the context of "smoke taint" in wine due to grapevine exposure to wildfires or microbial contamination in fruit juices.[2][3] Accurate and sensitive quantification of guaiacol is therefore crucial for quality control in the food and beverage industry.

This application note details a robust and reliable method for the determination of guaiacol in food and beverages using a stable isotope dilution assay (SIDA) with Guaiacol-d7 as an internal standard. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The primary analytical technique described is Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted method for the analysis of volatile and semi-volatile organic compounds in complex matrices.[3][4]

Principle

The methodology is based on the principle of stable isotope dilution analysis. A known amount of the isotopically labeled internal standard, this compound, is added to the sample prior to extraction and analysis. This compound is chemically identical to the native guaiacol, and therefore exhibits the same behavior during sample preparation and GC-MS analysis. By measuring the ratio of the response of the native guaiacol to that of the labeled internal standard, precise quantification can be achieved, irrespective of sample losses during the analytical process.

Materials and Reagents

-

Standards:

-

Guaiacol (≥98% purity)

-

This compound (≥98% purity)

-

-

Solvents:

-

Methanol (HPLC grade)

-

Dichloromethane (GC grade)

-

Ethyl acetate (GC grade)

-

Pentane (GC grade)

-

-

Reagents:

-

Sodium chloride (analytical grade)

-

Anhydrous sodium sulfate (analytical grade)

-

Deionized water (18.2 MΩ·cm)

-

-

Solid Phase Microextraction (SPME) Fibers (for HS-SPME method):

-

Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

-

Experimental Protocols

Two primary protocols are presented: a Liquid-Liquid Extraction (LLE) method and a Headspace Solid-Phase Microextraction (HS-SPME) method. The choice of method may depend on the sample matrix, desired sensitivity, and available equipment.

Liquid-Liquid Extraction (LLE) Protocol for Wine and Juice

This protocol is suitable for liquid matrices such as wine and fruit juices.

-

Sample Preparation:

-

For beverages with suspended solids, centrifuge the sample at 4000 rpm for 10 minutes and use the supernatant.

-

Pipette 10 mL of the liquid sample into a 50 mL screw-cap centrifuge tube.

-

-

Internal Standard Spiking:

-